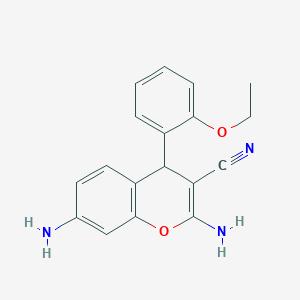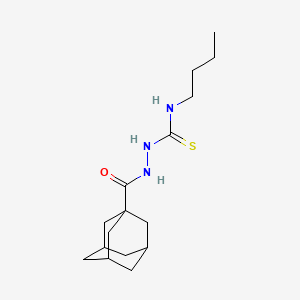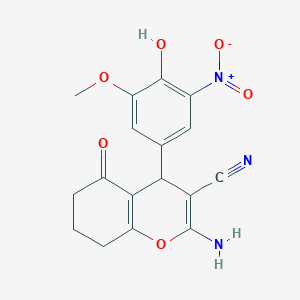![molecular formula C21H26ClN3 B5066600 (4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5066600.png)
(4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs. Piperazines are often used in the synthesis of polymers, resins, plasticizers, corrosion inhibitors, and functional fluids. They also have a range of uses in the medical field due to their range of potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperazine ring, followed by various functional group interconversions and coupling reactions. The exact synthetic route would depend on the desired final product and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring is a six-membered ring containing two nitrogen atoms. The propenyl group is a carbon chain with a carbon-carbon double bond, and the phenyl group is a six-membered carbon ring. The presence of the chlorophenyl group indicates the presence of a chlorine atom attached to a phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. The piperazine ring might undergo reactions at the nitrogen atoms, such as alkylation or acylation. The carbon-carbon double bond in the propenyl group could undergo addition reactions, and the aromatic ring in the phenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. For example, the presence of the piperazine ring might increase the compound’s solubility in water, while the presence of the phenyl group might increase its lipophilicity .作用機序
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. Piperazine derivatives are known to have a wide range of biological activities, including acting as antagonists for various neurotransmitter receptors .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(E)-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3/c1-23(2)20-9-5-18(6-10-20)4-3-13-24-14-16-25(17-15-24)21-11-7-19(22)8-12-21/h3-12H,13-17H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVFPAVVNWPJJI-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-chloro-2-methylphenoxy)-N-[2-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)ethyl]acetamide](/img/structure/B5066544.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B5066551.png)

![4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5066574.png)
![6-bromo-3-[1-(5-nitro-2-furoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B5066580.png)


![N-{4-[(ethylamino)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B5066597.png)
![N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5066606.png)
![4-methoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5066609.png)
![2-methyl-4-[4-(5-nitro-8-quinolinyl)-1-piperazinyl]quinoline](/img/structure/B5066628.png)